molecular formula C10H8F3NO3S B14070906 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14070906
M. Wt: 279.24 g/mol
InChI Key: GMFKHWPHADGSRU-UHFFFAOYSA-N
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Description

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the nitration of 2-(trifluoromethylthio)benzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then subjected to a Friedel-Crafts acylation reaction with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-one moiety, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Reduction of the nitro group yields 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Oxidation can produce carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

  • 1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one
  • 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
  • 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one

Comparison: 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both a nitro group and a trifluoromethylthio group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-5-8(18-10(11,12)13)2-3-9(7)14(16)17/h2-3,5H,4H2,1H3

InChI Key

GMFKHWPHADGSRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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